cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride and its geometric isomers involves hydrolysis of 2-cyclopentanecarboxylic acid-5,5′-hydantoin, which is formed from ethyl-2-oxocyclopentanecarboxylate via a Bucherer–Bergs reaction. This process results in a mixture of trans- and cis-1-amino-1,2-cyclopentanedicarboxylic acids, indicating epimerization during hydrolysis (Curry et al., 1993).
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray crystallography, revealing zwitterionic forms in the solid state. The cis isomer, in particular, is linked by unusually strong hydrogen bonding, illustrating its distinct molecular geometry (Curry et al., 1993).
Chemical Reactions and Properties
cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally similar compound, demonstrates the potential for forming helical foldamers due to its conformational constraints, highlighting the reactivity and versatility of the cis-2-Amino-1-cyclopentanecarboxylic acid framework in peptide synthesis and design (Kwon et al., 2015).
Scientific Research Applications
Crystallography and Supramolecular Self-Assembly The study of crystal structures of homologous compounds to cis-2-amino-1-cyclopentanecarboxylic acid has revealed novel patterns of supramolecular self-assembly. These structures demonstrate tetrameric R44(12) rings of C2 symmetry, a rarity in crystallography. Such findings contribute to our understanding of crystal packing and molecular interactions, providing a basis for developing new materials with specific properties (Kălmăn et al., 2002).
Medicinal Chemistry and Drug Design In medicinal chemistry, derivatives of cis-2-amino-1-cyclopentanecarboxylic acid have been synthesized to explore their potential as ligands for the metabotropic glutamate receptor (mGluR). These efforts aim to understand the steric hindrance effects on receptor affinity, which is crucial for designing more effective drugs with fewer side effects (Johnson & Rao, 2005).
Enzyme Mimetic Development Research into helix-loop-helix peptide foldamers incorporating cis-2-aminocyclopentanecarboxylic acid residues has opened avenues for developing enzyme mimetics. These foldamers, due to their stable conformations, have been evaluated for their potential in mimicking enzymatic functions, highlighting the versatility of cis-2-amino-1-cyclopentanecarboxylic acid derivatives in designing biomimetic catalysts (Drewniak et al., 2018).
Safety and Hazards
The compound is considered hazardous and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling the compound . In case of exposure, immediate medical attention is required .
Mechanism of Action
Target of Action
It’s known that this compound is a key chiral intermediate in the synthesis of highly potent hepatitis c virus (hcv) ns3/4a protease inhibitors such as asunaprevir and simeprevir . The NS3/4A protease is a crucial enzyme in the life cycle of the hepatitis C virus, making it a primary target for antiviral drugs .
Mode of Action
Given its role in the synthesis of hcv ns3/4a protease inhibitors, it can be inferred that it may interact with the ns3/4a protease, thereby inhibiting the replication of the hepatitis c virus .
Biochemical Pathways
Considering its role in the synthesis of hcv ns3/4a protease inhibitors, it’s likely involved in the hcv life cycle pathway, specifically in the process of viral replication .
Result of Action
Given its role in the synthesis of hcv ns3/4a protease inhibitors, it can be inferred that its action may result in the inhibition of hcv replication, thereby reducing the viral load .
properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926072 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128110-37-2, 18414-30-7 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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